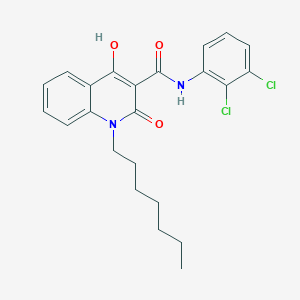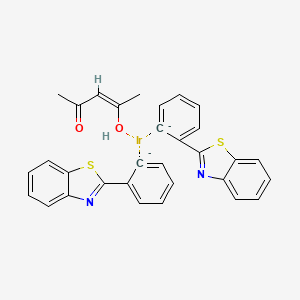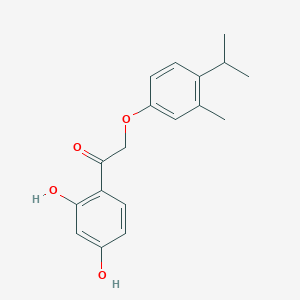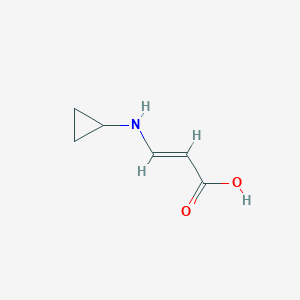
Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with a chlorophenyl group, a methoxyphenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method is the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable base to form the corresponding chalcone. This intermediate can then undergo cyclization with a suitable nitrogen source, such as ammonium acetate, to form the pyridine ring. The final step involves esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate: Similar structure but lacks the methoxy group.
Methyl 2-(4-methoxyphenyl)-6-phenylpyridine-4-carboxylate: Similar structure but lacks the chlorophenyl group.
Ethyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which can impart distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Properties
Molecular Formula |
C20H16ClNO3 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C20H16ClNO3/c1-24-17-9-5-14(6-10-17)19-12-15(20(23)25-2)11-18(22-19)13-3-7-16(21)8-4-13/h3-12H,1-2H3 |
InChI Key |
GOUTVLPTANIMLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12044075.png)




![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12044117.png)
![4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12044120.png)

![N-(4-methoxyphenyl)-N'-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12044125.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12044145.png)
![2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B12044158.png)

![N-(2-bromophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12044168.png)

